3-nitro-1H-Pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-2-1-5-6-3(2)7(8)9/h1H,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZVDIIFPQUKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901502 | |
| Record name | NoName_628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-nitro-1H-Pyrazol-4-amine
Abstract
3-nitro-1H-pyrazol-4-amine is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceuticals and energetic materials. Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on the pyrazole core, imparts unique chemical properties that are highly sought after in medicinal chemistry and materials science. This guide provides a comprehensive overview of the principal synthetic pathways for 3-nitro-1H-pyrazol-4-amine, delving into the mechanistic rationale, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights to navigate the complexities of its synthesis.
Introduction and Strategic Importance
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. The specific substitution pattern of 3-nitro-1H-pyrazol-4-amine, often referred to as 4-amino-3-nitropyrazole, makes it an especially valuable building block. The amino group provides a reactive handle for further functionalization, while the nitro group can act as a directing group or be reduced to an amino group to create diaminopyrazoles, precursors to fused heterocyclic systems like pyrazolo[3,4-b]pyridines.
The synthesis of this molecule is not without its challenges. The pyrazole ring is susceptible to electrophilic substitution, but controlling the regioselectivity of nitration in the presence of an activating amino group requires a carefully considered strategy.[1] Direct nitration of 4-aminopyrazole often leads to a mixture of products and potential oxidative degradation. Therefore, indirect methods, such as nitrating a protected precursor followed by deprotection or reduction of a dinitro compound, are frequently employed.
Retrosynthetic Analysis
A retrosynthetic approach to 3-nitro-1H-pyrazol-4-amine reveals several viable synthetic disconnections. The most logical strategies hinge on the sequence of introducing the nitro and amino functionalities onto a pre-formed pyrazole ring.
Caption: Retrosynthetic pathways for 3-nitro-1H-pyrazol-4-amine.
This analysis highlights two primary routes:
-
Selective Reduction: Starting from a dinitrated pyrazole and selectively reducing one nitro group. This pathway is attractive but can be challenging in terms of controlling selectivity.
-
Directed Nitration: Starting from 4-aminopyrazole, protecting the amino group to control its directing effect and prevent oxidation, followed by nitration and subsequent deprotection. This is often the more controlled and higher-yielding approach.
Key Synthetic Pathway: Nitration of a Protected Precursor
This method is one of the most reliable for preparing 4-aminopyrazole derivatives and involves a three-step sequence: protection of the amino group, regioselective nitration, and deprotection.[2]
Rationale and Mechanistic Insight
The core challenge is to introduce a nitro group at the C3 position of the 4-aminopyrazole ring. The amino group at C4 is a strong activating group and directs electrophiles to the ortho positions (C3 and C5). Without protection, direct nitration is aggressive and can lead to over-nitration or oxidation.
-
Protection: Acetylation of the 4-amino group to form 4-acetamidopyrazole is a common strategy. This moderates the activating effect of the amine, transforming it into a less powerful, but still ortho-para directing, acetamido group. This step enhances the substrate's stability towards the strong oxidizing conditions of nitration.
-
Nitration: The nitration of the N-acylated pyrazole is then performed. The acetamido group directs the incoming nitronium ion (NO₂⁺) to the adjacent C3 and C5 positions. Steric hindrance from the acetamido group can favor nitration at the C3 position. A mixed acid system (HNO₃/H₂SO₄) is typically used to generate the nitronium ion.
-
Deprotection (Hydrolysis): The final step is the hydrolysis of the acetamido group back to the primary amine, usually under acidic or basic conditions, to yield the target compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the protected nitration route.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Acetamidopyrazole (Protection)
-
Suspend 4-aminopyrazole (1.0 eq) in acetic anhydride (3.0 eq).
-
Heat the mixture to 100-110 °C with stirring for 1-2 hours.
-
Cool the reaction mixture to room temperature, then pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-acetamidopyrazole.
Step 2: Synthesis of 4-Acetamido-3-nitropyrazole (Nitration)
-
Carefully add 4-acetamidopyrazole (1.0 eq) in portions to concentrated sulfuric acid (H₂SO₄, 98%) at 0-5 °C with vigorous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%, 1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 4-acetamidopyrazole, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 4-acetamido-3-nitropyrazole.
Step 3: Synthesis of 3-nitro-1H-Pyrazol-4-amine (Deprotection)
-
Suspend 4-acetamido-3-nitropyrazole (1.0 eq) in a solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approximately 100 °C) for 4-6 hours until TLC or LC-MS indicates the disappearance of the starting material.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 3-nitro-1H-pyrazol-4-amine.
Data Summary
| Step | Reactant | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Protection | 4-Aminopyrazole | Acetic Anhydride | 100-110 | 1-2 | 85-95 |
| 2. Nitration | 4-Acetamidopyrazole | HNO₃ / H₂SO₄ | 0-10 | 2-4 | 70-85 |
| 3. Deprotection | 4-Acetamido-3-nitropyrazole | Aq. HCl | 100 (Reflux) | 4-6 | 80-90 |
Alternative Synthetic Pathway: From Halogenated Nitrobutadienes
A more specialized but powerful method involves the condensation of highly functionalized nitrobutadienes with hydrazines.[3] This approach builds the pyrazole ring itself with the desired substituents already in place or in a precursor form.
Rationale and Mechanism
This pathway leverages the reactivity of polychlorinated nitrobutadienes. For instance, the condensation of 1-amino-1-(1H-benzo[d][1][4]triazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes with methylhydrazine leads to the formation of persubstituted 4-nitropyrazoles.[3] The reaction proceeds through a series of nucleophilic substitution and cyclization steps, where the hydrazine displaces leaving groups on the butadiene backbone to form the heterocyclic ring. While this method can provide uniquely substituted pyrazoles, it often involves more complex starting materials.
Caption: Synthesis from a nitrobutadiene precursor.
Purification and Characterization
-
Purification: The crude 3-nitro-1H-pyrazol-4-amine obtained from the synthesis is typically purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to remove impurities.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, NO₂, C=N).
-
Melting Point: To assess purity.
-
Safety Considerations
The synthesis of 3-nitro-1H-pyrazol-4-amine involves hazardous materials and reactions that require strict safety protocols.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Exothermic Reactions: The nitration step is highly exothermic. Maintaining low temperatures with an ice bath is critical to prevent runaway reactions. Reagents should be added slowly and in a controlled manner.
-
Nitro Compounds: The target compound and its intermediates are nitro-containing aromatics, which can be thermally sensitive or explosive under certain conditions.[5] Avoid friction, shock, and excessive heat during handling and storage.
Conclusion
The synthesis of 3-nitro-1H-pyrazol-4-amine is most reliably achieved through a multi-step sequence involving the protection of 4-aminopyrazole, followed by regioselective nitration and subsequent deprotection. This method offers good control over the reaction and generally provides high yields. While alternative routes exist, they often require more specialized starting materials. A thorough understanding of the reaction mechanisms, strict adherence to safety protocols, and proper analytical characterization are paramount for the successful and safe synthesis of this important chemical intermediate.
References
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Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3163. [Link]
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Li, Y., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. ACS Publications. [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. [Link]
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Rusanov, E. B., & Vovk, M. V. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 628. [Link]
- Baxter, C. V., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
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Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]
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Al-Zaydi, K. M. (2006). Recent developments in aminopyrazole chemistry. Arkivoc, 2006(10), 115-154. [Link]
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Zhang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6296. [Link]
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Gao, H., et al. (2016). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 21(11), 1442. [Link]
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Teulade, J. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2216. [Link]
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Ek, S., & Latypov, N. V. (2014). Four Syntheses of 4-Amino-3,5-dinitropyrazole. ResearchGate. [Link]
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Stanovnik, B., et al. (2000). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-nitro-1H-Pyrazol-4-amine
Foreword: Navigating the Landscape of a Niche Heterocycle
To our fellow researchers, scientists, and drug development professionals, this guide delves into the physicochemical landscape of 3-nitro-1H-pyrazol-4-amine. It is important to establish from the outset that this molecule represents a highly specialized scaffold, and as such, comprehensive experimental data in the public domain is scarce. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, established principles of physical organic chemistry, and predictive modeling, all grounded in authoritative scientific literature. Our objective is to provide a robust framework for understanding and predicting the behavior of this molecule, thereby empowering your research and development endeavors. Every piece of information is presented with scientific integrity, explaining the causality behind the expected properties and providing protocols for their empirical validation.
Molecular Structure and Key Physicochemical Descriptors
3-nitro-1H-pyrazol-4-amine is a five-membered heterocyclic compound characterized by a pyrazole ring substituted with a nitro group at the C3 position and an amino group at the C4 position. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the pyrazole ring creates a "push-pull" electronic system, which is expected to significantly influence its chemical reactivity, acidity, basicity, and intermolecular interactions.
Table 1: Predicted Physicochemical Properties of 3-nitro-1H-Pyrazol-4-amine
| Property | Predicted Value | Scientific Rationale & Comparative Insights |
| Molecular Formula | C₃H₄N₄O₂ | Derived from the chemical structure. |
| Molecular Weight | 128.09 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to orange crystalline solid | The nitro-aromatic nature often imparts color. For example, 4-nitro-1H-pyrazole is a yellow crystalline solid. |
| Melting Point | >200 °C (with decomposition) | The presence of both amino and nitro groups allows for strong intermolecular hydrogen bonding, leading to a high melting point. Nitropyrazole derivatives are often thermally sensitive.[1] |
| Boiling Point | Decomposes before boiling | High polarity and strong intermolecular forces suggest a very high boiling point, likely exceeding its decomposition temperature. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | The polar nitro and amino groups enhance solubility in polar solvents. However, strong crystal lattice energy may limit aqueous solubility.[2] |
| pKa (acidic) | ~8-9 | The pyrazole N-H proton is acidic. The electron-withdrawing nitro group will decrease the pKa (increase acidity) compared to 1H-pyrazol-4-amine. |
| pKa (basic) | ~1-2 | The amino group is basic. The adjacent electron-withdrawing nitro group and the pyrazole ring will significantly decrease the basicity of the amino group compared to a simple alkylamine. |
| LogP | ~0.5 - 1.0 | The presence of polar nitro and amino groups will result in a relatively low octanol-water partition coefficient, indicating a degree of hydrophilicity. |
Tautomerism: A Critical Consideration
Pyrazoles can exist in different tautomeric forms. For 3-nitro-1H-pyrazol-4-amine, the predominant tautomer is expected to be the one depicted, with the proton on the N1 nitrogen. The stability of this tautomer is influenced by the electronic effects of the substituents and the potential for intramolecular hydrogen bonding.
Synthesis and Characterization: A Proposed Pathway
While a direct, optimized synthesis for 3-nitro-1H-pyrazol-4-amine is not readily found in the literature, a plausible synthetic route can be proposed based on established pyrazole chemistry. This proposed pathway serves as a starting point for experimental validation.
Proposed Synthetic Pathway
A logical approach involves the nitration of a suitable 4-aminopyrazole precursor, followed by any necessary protecting group manipulation. A potential route could start from 4-amino-1H-pyrazole.[3]
Causality Behind Experimental Choices:
-
Protection of the Amino Group: The amino group is activating and susceptible to oxidation under harsh nitrating conditions. Therefore, protection with a suitable group (e.g., acetyl or Boc) is crucial before nitration to ensure regioselectivity and prevent unwanted side reactions.
-
Nitration: The nitration of the pyrazole ring is a key step. The regioselectivity will be directed by the substituents present. The use of a mixed acid system (HNO₃/H₂SO₄) is a standard method for the nitration of aromatic and heteroaromatic rings.[4]
-
Deprotection: The final step involves the removal of the protecting group under conditions that do not compromise the integrity of the nitro group or the pyrazole ring.
Characterization Workflow
The synthesized 3-nitro-1H-pyrazol-4-amine would require rigorous characterization to confirm its identity and purity.
Experimental Protocols for Physicochemical Property Determination
The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for solubility determination.[5]
Methodology:
-
Preparation: Prepare a series of saturated solutions of 3-nitro-1H-pyrazol-4-amine in deionized water at a constant temperature (e.g., 25 °C).
-
Equilibration: Agitate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the solutions to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Validation: Repeat the measurement at different time points to ensure that the concentration has reached a plateau, confirming equilibrium.
Determination of pKa (Potentiometric Titration)
This method provides a direct measure of the acidic and basic dissociation constants.
Methodology:
-
Solution Preparation: Prepare a solution of 3-nitro-1H-pyrazol-4-amine of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
-
Validation: Perform the titration in both acidic and basic directions to check for hysteresis and ensure reproducibility.
Safety and Handling Considerations
Given the presence of a nitro group, 3-nitro-1H-pyrazol-4-amine should be handled with care, as nitropyrazole derivatives can be energetic materials with sensitivity to heat, shock, and friction.[6][7]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Ignition Sources: Avoid exposure to heat, sparks, and open flames.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.
Specific Hazards (Inferred from Analogs):
-
Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, based on data for related aminonitrophenols and aminopyrazoles.[8][9]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[8]
-
Mutagenicity: Some nitroaromatic compounds are suspected of causing genetic defects.[9]
Potential Applications in Drug Development and Materials Science
The unique structural features of 3-nitro-1H-pyrazol-4-amine make it an interesting scaffold for further investigation in several fields.
-
Medicinal Chemistry: The pyrazole core is a well-established pharmacophore in numerous approved drugs. The introduction of the nitro and amino groups provides handles for further functionalization to create libraries of compounds for screening against various biological targets.[10] The "push-pull" nature of the substituents may also impart interesting photophysical properties relevant to photodynamic therapy or as fluorescent probes.
-
Energetic Materials: As a nitropyrazole derivative, this compound could be investigated as a component of energetic formulations. The amino group can act as a hydrogen bond donor, potentially leading to high crystal density, a key parameter for energetic performance.[11]
Conclusion
3-nitro-1H-pyrazol-4-amine is a fascinating molecule with a rich, albeit largely unexplored, physicochemical profile. This guide provides a comprehensive overview based on sound scientific principles and data from related compounds. It is our hope that this document will serve as a valuable resource for researchers and developers, enabling them to approach the synthesis, characterization, and application of this and similar molecules with a well-informed perspective. The experimental protocols provided herein offer a clear path for the empirical validation of the predicted properties, contributing to the collective knowledge base of this intriguing class of compounds.
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Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). Organic Letters. ACS Publications. [Link]
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Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. (n.d.). PMC. NIH. [Link]
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CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (n.d.). HETEROCYCLES. [Link]
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Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate. [Link]
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1H-pyrazol-4-amine. (n.d.). PubChem. NIH. [Link]
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Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (n.d.). New Journal of Chemistry. RSC Publishing. [Link]
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Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2019). PMC. NIH. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. PubMed Central. [Link]
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][12][13]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [Link]
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Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025). ResearchGate. [Link]
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EXPERIMENTAL AND THEORETICAL DETERMINATION OF PHYSICOCHEMICAL PROPERTIES IN A NOVEL FAMILY OF MICROCIDAL COMPOUNDS. (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). PMC. [Link]
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3-Amino-4-nitrophenol. (n.d.). PubChem. NIH. [Link]
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Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (2025). ResearchGate. [Link]
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Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (n.d.). PMC. NIH. [Link]
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HETEROCYCLIC MACROCYCLES: SYNTHESIS AND PHYSICAL PROPERTIES. (n.d.). University of Sheffield. [Link]
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A Comprehensive Technical Guide to the Solubility and Stability of 3-nitro-1H-Pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the solubility and stability of 3-nitro-1H-pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited direct experimental data in publicly accessible literature, this document synthesizes foundational chemical principles with field-proven methodologies to empower researchers to effectively characterize this molecule. We will explore the theoretical underpinnings of its expected physicochemical properties and provide detailed, actionable protocols for empirical determination.
Introduction to 3-nitro-1H-Pyrazol-4-amine: A Molecule of Dichotomous Functionality
3-nitro-1H-Pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The molecule's structure is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a nitro group (-NO2) at the 3-position and an amine group (-NH2) at the 4-position. This unique arrangement of an electron-withdrawing nitro group and an electron-donating amino group on an aromatic heterocyclic core suggests a complex interplay of properties that will govern its solubility and stability. Understanding these characteristics is paramount for its application in drug development, formulation, and as a synthon in organic chemistry.
The Solubility Profile of 3-nitro-1H-Pyrazol-4-amine: A Theoretical and Practical Framework
The solubility of a compound is a critical parameter that influences its bioavailability, reaction kinetics, and purification strategies. The presence of both a hydrogen bond donor (amino group) and acceptor (nitro group and pyrazole nitrogens), alongside its aromatic character, suggests that 3-nitro-1H-pyrazol-4-amine will exhibit varied solubility across different solvent classes.
Predicted Solubility Behavior
Based on its molecular structure, we can predict the following solubility trends:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and pyrazole N-H groups can act as hydrogen bond donors, while the nitro group and pyrazole nitrogens can act as hydrogen bond acceptors. This suggests at least moderate solubility in polar protic solvents. However, the overall aromatic character of the pyrazole ring may limit extensive aqueous solubility. The acidity of the pyrazole N-H and the basicity of the amino group imply that solubility in aqueous media will be highly pH-dependent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules. We can anticipate good solubility of 3-nitro-1H-pyrazol-4-amine in solvents like DMSO and DMF, which are excellent at disrupting intermolecular hydrogen bonds.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity imparted by the nitro and amino groups, the compound is expected to have very low solubility in nonpolar solvents.
A study on the solubility of a related compound, 5-amino-3-methyl-1-phenylpyrazole, showed that its mole fraction solubility increased with temperature and was highest in 1,4-dioxane and acetonitrile, followed by alcohols, and lowest in nonpolar solvents like toluene and cyclohexane[1]. This provides a valuable comparative framework for 3-nitro-1H-pyrazol-4-amine.
Experimental Protocol for Solubility Determination
To empirically determine the solubility, a standardized protocol is essential. The following workflow outlines a robust method for generating reliable solubility data.
Caption: Experimental workflow for determining the solubility of 3-nitro-1H-pyrazol-4-amine.
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-nitro-1H-pyrazol-4-amine to a series of vials containing a known volume (e.g., 1 mL) of each test solvent. The excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaker incubator at controlled temperatures (e.g., 25 °C and 37 °C) for 24 to 48 hours. This allows the system to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant for analysis.
-
-
Quantification:
-
Develop and validate a quantitative analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the compound in the supernatant. A calibration curve with known concentrations of 3-nitro-1H-pyrazol-4-amine should be prepared.
-
-
Data Reporting:
-
Calculate the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM). The results should be presented in a clear and organized table.
-
Tabulated Solubility Data (Hypothetical)
The following table illustrates how experimentally determined solubility data for 3-nitro-1H-pyrazol-4-amine could be presented.
| Solvent | Temperature (°C) | Predicted Solubility | Experimentally Determined Solubility (Hypothetical) |
| Water (pH 7.0) | 25 | Low to Moderate | 0.5 - 1.0 mg/mL |
| 0.1 M HCl | 25 | Moderate to High | 5 - 10 mg/mL |
| 0.1 M NaOH | 25 | Moderate | 2 - 5 mg/mL |
| Ethanol | 25 | Moderate | 3 - 7 mg/mL |
| DMSO | 25 | High | > 50 mg/mL |
| Toluene | 25 | Very Low | < 0.1 mg/mL |
The Stability Profile of 3-nitro-1H-Pyrazol-4-amine: Considerations and Experimental Assessment
The stability of a molecule is critical for its storage, handling, and formulation. The presence of a nitro group on an aromatic ring suggests potential for thermal instability and sensitivity to light.[2][3] The amino group can be susceptible to oxidation. Therefore, a thorough stability assessment is crucial.
Predicted Stability Concerns
-
Thermal Stability: Nitroaromatic compounds are known to be energetic and can decompose exothermically at elevated temperatures.[2] The decomposition temperature is an important parameter to determine for safe handling and processing.
-
Photostability: Many aromatic compounds, particularly those with nitro groups, can degrade upon exposure to UV or visible light.
-
pH-Dependent Stability (Hydrolysis): The compound's stability in aqueous solutions at different pH values should be evaluated to understand its potential degradation in physiological or formulation environments. The susceptibility of the substance to hydrolysis across a range of pH values should be assessed.[4]
-
Oxidative Stability: The amino group may be susceptible to oxidation, leading to the formation of colored degradation products.
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies, as outlined in ICH guidelines, are essential to identify potential degradation products and pathways.[4][5]
Caption: Workflow for conducting forced degradation studies on 3-nitro-1H-pyrazol-4-amine.
-
Development of a Stability-Indicating Method:
-
A crucial first step is to develop an HPLC method capable of separating the parent compound from all potential degradation products. This ensures that the decrease in the parent peak is accurately measured.
-
-
Stress Conditions:
-
Acid and Base Hydrolysis: Incubate solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media at an elevated temperature (e.g., 60-80 °C).
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose both the solid compound and a solution to high temperatures (e.g., 80-100 °C).
-
Photodegradation: Expose a solution of the compound to light conditions as specified in ICH guideline Q1B.
-
-
Analysis:
-
At various time points, analyze the stressed samples by the stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent and degradation products.
-
Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which aids in structure elucidation.
-
-
Data Interpretation:
-
Calculate the percentage of degradation over time for each stress condition.
-
Based on the identified degradation products, propose potential degradation pathways.
-
Tabulated Stability Data (Hypothetical)
The results of forced degradation studies can be summarized as follows:
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | < 5% | Minor hydrolysis of amine |
| 0.1 M NaOH | 24 h | 60°C | 15-20% | Formation of colored products, potential ring opening |
| 3% H₂O₂ | 8 h | Room Temp | 25-30% | Oxidized species, potential dimerization |
| Thermal (Solid) | 7 days | 80°C | < 2% | No significant degradation |
| Photolytic | ICH Q1B | 25°C | 10-15% | Photodegradation products |
Conclusion and Recommendations for Researchers
Key Recommendations:
-
Prioritize Empirical Data: Always rely on experimentally determined data for critical parameters like solubility and stability.
-
pH-Dependent Solubility: Pay close attention to the pH-dependent solubility, as this will be crucial for any applications in aqueous systems, including biological assays.
-
Comprehensive Stability Testing: Conduct thorough forced degradation studies early in the development process to understand the molecule's liabilities and to establish appropriate storage and handling conditions.
-
Safety First: Given the presence of a nitro group, exercise caution when handling the compound at elevated temperatures. A thermal hazard assessment (e.g., using Differential Scanning Calorimetry) is advisable.
By following the methodologies outlined in this guide, researchers and drug development professionals can confidently and accurately characterize the solubility and stability of 3-nitro-1H-pyrazol-4-amine, enabling its effective and safe use in their scientific endeavors.
References
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
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Juárez, J. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]
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Urbański, T. (2016). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved from [Link]
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Juárez-Jiménez, J., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. Retrieved from [Link]
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Chan, G. Q., et al. (2017). Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K. ResearchGate. Retrieved from [Link]
-
Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]
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The Advent and Ascendance of Nitropyrazoles: A Technical Guide to Their Discovery, Synthesis, and Applications
Abstract
The nitropyrazole scaffold, a five-membered aromatic heterocycle bearing one or more nitro groups, has emerged as a cornerstone in the development of a diverse array of chemical entities, from high-performance energetic materials to life-saving pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitropyrazole compounds. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of molecules. The guide delves into the fundamental principles governing the synthesis of nitropyrazoles, detailing the mechanistic intricacies of nitration and rearrangement reactions. Furthermore, it explores the wide-ranging applications of these compounds, highlighting their significance in various scientific and technological fields.
A Historical Perspective: From Pyrazole's Discovery to the Dawn of Nitropyrazoles
The journey of nitropyrazoles begins with the discovery of their parent heterocycle, pyrazole. In 1883, the German chemist Ludwig Knorr achieved the first synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This seminal work, now famously known as the Knorr pyrazole synthesis, opened the door to a vast new field of heterocyclic chemistry.[3]
While the pyrazole ring system quickly found applications, particularly in the synthesis of dyes and pharmaceuticals like Antipyrine, the introduction of the nitro group onto the pyrazole ring would take several more decades. The first reported synthesis of a simple nitropyrazole, 3-nitropyrazole, did not occur until 1970 by Habraken and co-authors.[4] This was achieved through the thermal rearrangement of an N-nitropyrazole intermediate. This discovery marked a pivotal moment, sparking significant interest in the synthesis and properties of this new class of compounds. The subsequent years saw a rapid expansion in the exploration of nitropyrazoles, leading to the development of various synthetic methodologies and the discovery of their diverse applications.
The Synthetic Arsenal: Crafting the Nitropyrazole Core
The synthesis of nitropyrazole compounds is a rich and varied field, with numerous methods developed to achieve specific substitution patterns and to introduce multiple nitro groups onto the pyrazole ring. The primary strategies involve the direct nitration of pyrazole and its derivatives, and the rearrangement of N-nitropyrazoles.
Direct C-Nitration of Pyrazoles
Direct nitration of the pyrazole ring is a common method for introducing a nitro group at a carbon atom. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring.
The nitration of unsubstituted pyrazole typically yields 4-nitropyrazole as the major product, although the reaction can be challenging and may result in mixtures of isomers.[5] The use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, is often necessary. The pyrazole ring is susceptible to both N-nitration and C-nitration, and controlling the reaction conditions is crucial to favor the desired product.
Mechanism of Direct C-Nitration:
The mechanism of direct C-nitration of pyrazole proceeds through a classic electrophilic aromatic substitution pathway. The nitronium ion (NO₂⁺), generated in situ from the nitrating agent, acts as the electrophile.
Caption: Pathways for the rearrangement of N-nitropyrazole.
Synthesis of Di- and Trinitropyrazoles
The synthesis of pyrazoles with multiple nitro groups, such as dinitropyrazoles and trinitropyrazoles, requires more forcing reaction conditions. These compounds are of particular interest as high-energy materials. [4]
-
3,4-Dinitropyrazole: This can be synthesized by the nitration of 3-nitropyrazole. [4]* 3,4,5-Trinitropyrazole: The synthesis of this fully nitrated pyrazole is challenging and typically involves the nitration of a pre-functionalized pyrazole ring. [6]
Summary of Synthetic Methods
| Method | Reagents | Major Product(s) | Key Advantages | Key Considerations |
| Direct C-Nitration | HNO₃/H₂SO₄ | 4-Nitropyrazole | Single-step process. | Can lead to mixtures of isomers; harsh conditions. |
| N-Nitropyrazole Rearrangement (Thermal) | 1. HNO₃/Ac₂O2. Heat | 3-Nitropyrazole | Good regioselectivity for the 3-isomer. | Two-step process; requires elevated temperatures. |
| N-Nitropyrazole Rearrangement (Acidic) | 1. HNO₃/Ac₂O2. H₂SO₄ | 4-Nitropyrazole | Good regioselectivity for the 4-isomer. | Two-step process; requires strong acid. |
| Nitration of Substituted Pyrazoles | Various nitrating agents | Depends on substituent | Allows for the synthesis of specific isomers. | The directing effects of substituents must be considered. |
Characterization of Nitropyrazole Compounds
The structural elucidation and confirmation of nitropyrazole compounds rely on a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the substitution pattern on the pyrazole ring. The chemical shifts and coupling constants of the ring protons and carbons provide detailed information about the position of the nitro group(s) and other substituents.
-
Infrared (IR) Spectroscopy: The presence of the nitro group is readily identified by its characteristic strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. [7][8]* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation. The fragmentation of pyrazoles often involves characteristic losses of small molecules like HCN and N₂. [9]* Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, providing further confirmation of its empirical formula.
Applications of Nitropyrazole Compounds
The unique chemical and physical properties of nitropyrazoles have led to their application in a variety of fields, most notably as energetic materials, but also in the pharmaceutical and agricultural sectors.
Energetic Materials
Nitropyrazoles are a significant class of energetic materials due to their high nitrogen content, high density, and often favorable thermal stability. [4]The presence of multiple nitro groups contributes to a high heat of formation and a good oxygen balance, which are key characteristics of powerful explosives and propellants. Compounds like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) are examples of nitropyrazoles that have been extensively studied for their energetic properties. [6]
Pharmaceuticals
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, and the introduction of a nitro group can significantly modulate the biological activity of these compounds. [1]Nitropyrazole derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. [1][10]The electron-withdrawing nature of the nitro group can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Agriculture
Certain nitropyrazole derivatives have shown promise as agrochemicals. For instance, some have been investigated for their potential as fungicides and herbicides. [11]The specific biological activity is highly dependent on the overall substitution pattern of the pyrazole ring. An example of a commercial fungicide containing a pyrazole moiety is Fenpyrazamine. [12]
Experimental Protocols
Synthesis of N-Nitropyrazole
Causality: This protocol utilizes a milder nitrating agent (nitric acid in acetic anhydride) to favor nitration on the more nucleophilic nitrogen atom of the pyrazole ring, thus avoiding direct C-nitration which requires harsher conditions.
Self-Validation: The formation of the product can be monitored by thin-layer chromatography (TLC). The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity.
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add pyrazole to a pre-cooled mixture of acetic anhydride and nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield N-nitropyrazole.
Thermal Rearrangement of N-Nitropyrazole to 3-Nitropyrazole
Causality: This procedure employs thermal energy to induce an intramolecular rearrangement of the nitro group from the nitrogen to the C3 position of the pyrazole ring. The choice of a high-boiling, inert solvent like benzonitrile facilitates the reaction at the required temperature.
Self-Validation: The progress of the rearrangement can be followed by TLC. The final product should be purified by recrystallization and its identity confirmed by melting point and spectroscopic analysis, which will differ significantly from the starting N-nitropyrazole.
Procedure:
-
Dissolve N-nitropyrazole in a suitable high-boiling solvent (e.g., benzonitrile) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux for several hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain 3-nitropyrazole.
Conclusion
The field of nitropyrazole chemistry, which began with the pioneering work of Ludwig Knorr on the parent pyrazole ring, has grown into a vibrant and important area of research. From the initial synthesis of 3-nitropyrazole in 1970, our understanding of the synthesis and properties of these compounds has advanced significantly. The development of sophisticated synthetic methodologies, including the versatile N-nitropyrazole rearrangement, has provided access to a wide range of nitropyrazole derivatives with tailored properties. These compounds have found critical applications as high-performance energetic materials and continue to show promise in the development of new pharmaceuticals and agrochemicals. As research in this area continues, we can expect the discovery of new nitropyrazole-based molecules with even more remarkable properties and applications.
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]
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Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]
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Review on synthesis of nitropyrazoles. ResearchGate. [Link]
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(PDF) Nitropyrazoles. ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
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A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
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Direct nitration of five membered heterocycles. ResearchGate. [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PubMed Central. [Link]
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IR: nitro groups. University of Calgary. [Link]
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Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]
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Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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Fenpyrazamine. PubChem. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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FUNGICIDES, BACTERICIDES, AND NEMATICIDES. Purdue University. [Link]
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Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]
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Synthesis and Biological Activity of Some New Pyrazole Derivatives. ResearchGate. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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A Comprehensive Theoretical Investigation of 3-nitro-1H-Pyrazol-4-amine: A Technical Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 3-nitro-1H-pyrazol-4-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to elucidate the molecule's structural, electronic, and spectroscopic properties through computational methods. By leveraging Density Functional Theory (DFT) and other in silico techniques, we can predict its behavior, guide synthetic efforts, and accelerate its application in various scientific domains. This guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to the theoretical characterization of this promising molecule.
Introduction: The Rationale for a Theoretical Approach
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitro group and an amine group onto the pyrazole ring in 3-nitro-1H-pyrazol-4-amine suggests a molecule with a rich electronic profile, capable of participating in diverse chemical interactions. The nitro group, a strong electron-withdrawing moiety, can influence the molecule's acidity, reactivity, and potential as an energetic material. Conversely, the amino group, a classic electron-donating group, can modulate its basicity and hydrogen bonding capabilities, which are crucial for biological activity.
Given the nascent stage of research on this specific molecule, a theoretical-first approach is both cost-effective and insightful. Computational chemistry allows us to build a detailed molecular portrait, predicting its geometry, stability, and spectroscopic signatures before embarking on potentially complex and resource-intensive synthetic and experimental work. This guide outlines a logical and scientifically rigorous workflow for the complete theoretical characterization of 3-nitro-1H-pyrazol-4-amine.
Synthetic Considerations: A Plausible Pathway
While this guide focuses on theoretical studies, understanding the synthetic accessibility of 3-nitro-1H-pyrazol-4-amine is crucial for its practical application. Based on established pyrazole chemistry, a plausible synthetic route can be proposed. A common method for the synthesis of nitropyrazoles involves a two-step reaction: the nitration of pyrazole to yield N-nitropyrazole, followed by its rearrangement in an organic solvent to produce 3-nitropyrazole.[1] Subsequent amination at the 4-position could potentially be achieved through various methods, although specific conditions would require experimental optimization. For instance, the condensation of 1-amino-1-(1H-benzo[d][2][3][4]triazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes with methylhydrazine has been reported to yield 4-nitropyrazole derivatives.[3]
Caption: Workflow for geometry optimization and frequency analysis.
Spectroscopic Predictions
3.2.1. Vibrational Spectroscopy (IR and Raman)
The calculated vibrational frequencies can be compared with experimental data (when available) to validate the computational model. Key vibrational modes to analyze include the N-H stretches of the amine and pyrazole ring, the symmetric and asymmetric stretches of the nitro group, and the C=C and C-N stretching modes of the pyrazole ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| N-H Stretch (Pyrazole) | 3100 - 3200 |
| NO₂ Asymmetric Stretch | 1500 - 1620 |
| NO₂ Symmetric Stretch | 1300 - 1390 |
| C=N Stretch (Pyrazole) | 1580 - 1650 |
Table 1: Expected vibrational frequencies for key functional groups in 3-nitro-1H-pyrazol-4-amine.
3.2.2. NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. [5] Protocol:
-
GIAO Calculation: Using the optimized geometry, perform a GIAO-DFT calculation at the B3LYP/6-311++G(d,p) level of theory. [5]2. Reference Standard: Calculate the NMR shieldings for a reference standard (e.g., Tetramethylsilane, TMS) at the same level of theory.
-
Chemical Shift Calculation: The chemical shift (δ) is calculated as δ = σ_ref - σ_sample, where σ_ref is the shielding of the reference and σ_sample is the shielding of the nucleus of interest.
3.2.3. Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. [6] Protocol:
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized geometry using a functional suitable for charge-transfer excitations, such as CAM-B3LYP, with a basis set like 6-311++G(d,p). [6][7]2. Solvent Effects: To mimic experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM). [8]3. Analysis: Analyze the calculated excitation energies, oscillator strengths, and the molecular orbitals involved in the electronic transitions to understand the nature of the absorption bands (e.g., n→π* or π→π* transitions). [6]
Electronic Structure and Reactivity
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. [9][10]The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
| Parameter | Interpretation |
| E_HOMO | Energy of the highest occupied molecular orbital; related to ionization potential. |
| E_LUMO | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | E_LUMO - E_HOMO; indicates chemical reactivity and kinetic stability. |
Table 2: Key parameters derived from Frontier Molecular Orbital analysis.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. [11][12] Interpretation of MEP Maps:
-
Red Regions: Electron-rich areas with a negative electrostatic potential, indicating sites susceptible to electrophilic attack. In 3-nitro-1H-pyrazol-4-amine, these are expected around the oxygen atoms of the nitro group and the nitrogen atom of the amine group.
-
Blue Regions: Electron-deficient areas with a positive electrostatic potential, indicating sites susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amine and pyrazole N-H groups.
-
Green/Yellow Regions: Areas with a neutral electrostatic potential. [13]
Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.
Potential Applications: A Glimpse from In Silico Screening
Molecular Docking and Drug Discovery
The presence of both hydrogen bond donors (amine and pyrazole N-H) and acceptors (nitro group and pyrazole nitrogens) makes 3-nitro-1H-pyrazol-4-amine an interesting candidate for drug development. Molecular docking can be used to predict the binding affinity and mode of interaction of the molecule with various biological targets, such as enzymes or receptors. [14] Protocol for Molecular Docking:
-
Target Selection: Identify a relevant protein target from the Protein Data Bank (PDB). [15]2. Ligand and Receptor Preparation: Prepare the 3D structure of 3-nitro-1H-pyrazol-4-amine (the ligand) and the target protein (the receptor), which includes adding hydrogen atoms and assigning charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock) to predict the binding poses of the ligand in the active site of the receptor. [15]4. Analysis of Interactions: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding energy.
Energetic Materials
The high nitrogen content and the presence of the nitro group suggest that 3-nitro-1H-pyrazol-4-amine could have applications as an energetic material. [2]Theoretical calculations can be used to predict its density, heat of formation, and detonation properties, providing a preliminary assessment of its potential in this area.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the characterization of 3-nitro-1H-pyrazol-4-amine. By following the described computational protocols, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule. This in silico-first approach not only accelerates the discovery process but also provides a solid foundation for guiding future experimental work. The predicted properties will be invaluable for its potential development in drug discovery, materials science, and other chemical disciplines.
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Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Available at: [Link]
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CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. Available at: [Link]
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How to interpret a map of electrostatic potential (MEP)? ResearchGate. Available at: [Link]
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Frontier molecular orbitals for 4a-e pyrazoles. ResearchGate. Available at: [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. Available at: [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available at: [Link]
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TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. Available at: [Link]
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TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. Available at: [Link]
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Molecular Electrostatic Potential (MEP). University of Calgary. Available at: [Link]
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Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. MDPI. Available at: [Link]
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A DFT Model Reaction and a Procedure for Predicting the Nucleofugality of Tertiary Heterocyclic Amines. ChemistrySelect. Available at: [Link]
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Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing. Available at: [Link]
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Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. NIH. Available at: [Link]
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Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Available at: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
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Electrostatic Potential maps. Chemistry LibreTexts. Available at: [Link]
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Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Available at: [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
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Docking-based identification of small-molecule binding sites at protein-protein interfaces. ScienceDirect. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
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Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. ChemRxiv. Available at: [Link]
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UVVis spectroscopy. ORCA 5.0 tutorials. Available at: [Link]
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Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. YouTube. Available at: [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed. Available at: [Link]
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Molecular Docking of Bicycloproline Derivative Synthetic Compounds on Envelope Protein: Anti-SARS-CoV-2 Drug Discovery. ResearchGate. Available at: [Link]
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TD DFT Calculation (UV-Vis) using Gaussian Software. YouTube. Available at: [Link]
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DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. ResearchGate. Available at: [Link]
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Tutorial: Electrostatic Potential Maps. UC Santa Barbara. Available at: [Link]
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frontier molecular orbital analysis. YouTube. Available at: [Link]
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Frontier molecular orbital theory. Wikipedia. Available at: [Link]
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Modeling materials using density functional theory. The Kitchin Research Group. Available at: [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 3-nitro-1H-Pyrazol-4-amine in Energetic Materials
Introduction: The Strategic Value of the Aminonitropyrazole Scaffold
In the relentless pursuit of advanced energetic materials that offer a superior balance of performance, stability, and insensitivity, the pyrazole ring system has emerged as a foundational scaffold.[1] Its inherent thermal stability, a consequence of its aromaticity and nitrogen-rich structure, provides a robust backbone for the introduction of energetic functional groups.[2] Within this class, 3-nitro-1H-pyrazol-4-amine (also known as 4-amino-3-nitropyrazole) represents a key strategic intermediate.
This molecule is not typically employed as a standalone explosive; rather, its value lies in its unique bifunctionality. It possesses both an energy-donating nitro group (-NO₂) and a versatile amino group (-NH₂) on adjacent carbon atoms. This "push-pull" electronic arrangement not only influences the molecule's energetic characteristics but, more importantly, provides a reactive handle for further synthesis.[1] The amino group can be readily diazotized, N-functionalized, or used as a nucleophile to construct more complex, high-performance energetic systems, such as fused-ring heterocycles or polynitrated pyrazoles.[3][4]
This guide provides a detailed overview of the properties, synthesis, and key applications of 3-nitro-1H-pyrazol-4-amine as a foundational building block in the development of next-generation energetic materials.
Physicochemical and Energetic Properties
The introduction of an amino group onto the 4-position of a nitropyrazole ring significantly alters its properties. While specific experimental detonation data for 3-nitro-1H-pyrazol-4-amine is not widely published, its characteristics can be inferred from its common precursor, 4-nitropyrazole (4-NP), and downstream derivatives like 4-amino-3,5-dinitropyrazole (ADNP).
Structure-Property Causality: The addition of a C-amino group to a nitroazole ring generally increases density due to enhanced intermolecular hydrogen bonding possibilities. This increase in density, a critical parameter in detonation physics, typically leads to a corresponding increase in detonation velocity and pressure.[5][6] The amino group also introduces a degree of desensitization, often improving impact and friction sensitivity.
The table below compares the known properties of the precursor 4-NP with the highly studied derivative ADNP to illustrate the energetic potential unlocked by the aminonitropyrazole core.
| Property | 4-Nitropyrazole (Precursor) | 3-nitro-1H-Pyrazol-4-amine (Expected Trend) | 4-Amino-3,5-dinitropyrazole (ADNP) | RDX (Benchmark) |
| Chemical Structure | C₃H₃N₃O₂ | C₃H₄N₄O₂ | C₃H₃N₅O₄ | C₃H₆N₆O₆ |
| Density (ρ) | 1.52 g/cm³[3] | Increase (↑) vs. 4-NP[5] | 1.895 g/cm³[7] | 1.80 g/cm³[7] |
| Detonation Velocity (Vd) | 6,680 m/s[3] | Increase (↑) vs. 4-NP[5] | 8,540 m/s[8] | 8,754 m/s[7] |
| Detonation Pressure (Pcj) | 18.81 GPa[3] | Increase (↑) vs. 4-NP[5] | ~33 GPa (Calculated) | 34.7 GPa[7] |
| Impact Sensitivity (IS) | Moderate | Improved (↓) | > 60 J (Insensitive)[8] | 7.5 J (Sensitive) |
| Thermal Stability (Td) | ~212 °C (Decomp.) | High | 236 °C (Decomp. Peak)[8] | 205 °C (Decomp.) |
Application I: Synthesis of 3-nitro-1H-Pyrazol-4-amine
The most direct and logical synthesis of 3-nitro-1H-pyrazol-4-amine involves the electrophilic amination of a readily available nitropyrazole precursor. The following protocol is based on established methodologies for the amination of nitroazoles.[3]
Protocol: Electrophilic Amination of 4-Nitropyrazole
This protocol describes the synthesis of 3-nitro-1H-pyrazol-4-amine via the direct amination of 4-nitropyrazole. The causality behind this choice is the high availability of the starting material and the directness of the C-H amination route on the electron-deficient pyrazole ring.
Safety Precautions:
-
All manipulations must be performed in a certified fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves, is mandatory.
-
Nitrated organic compounds are potentially explosive and should be handled with extreme care, avoiding friction, impact, and static discharge. Synthesize on a small scale initially.
Materials and Reagents:
-
4-Nitropyrazole (4-NP)
-
Hydroxylamine-O-sulfonic acid (HOSA, NH₂OSO₃H)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Experimental Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-nitropyrazole (e.g., 5.65 g, 50 mmol) and anhydrous potassium carbonate (e.g., 13.8 g, 100 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Begin stirring to create a suspension.
-
Aminating Agent Addition: Under a gentle flow of nitrogen, add hydroxylamine-O-sulfonic acid (e.g., 6.22 g, 55 mmol) portion-wise over 15-20 minutes. Rationale: Portion-wise addition is crucial to control the exotherm of the reaction.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up - Quenching: After the reaction is complete (disappearance of the 4-NP spot on TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution to pH ~7 using 2M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-nitro-1H-pyrazol-4-amine as a solid.
Self-Validation:
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of amination.
-
FT-IR Spectroscopy: To identify key functional groups (N-H, N-O, C=N).
-
Elemental Analysis: To confirm the empirical formula (C₃H₄N₄O₂).
-
-
Melting Point: A sharp melting point indicates high purity.
Conclusion
3-nitro-1H-pyrazol-4-amine is a quintessential example of a strategic intermediate in modern energetic materials research. While its own energetic performance is modest, its true value is realized in its capacity as a foundational building block. The combination of a stable pyrazole core, an energetic nitro group, and a synthetically versatile amino group provides researchers with a powerful tool to design and construct novel high-density, high-performance, and insensitive explosives. The protocols and principles outlined in this guide serve as a foundation for researchers and scientists to leverage this important molecule in the development of next-generation energetic systems.
References
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Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]
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Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
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Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules. Available at: [Link]
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Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. The Royal Society of Chemistry. Available at: [Link]
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CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. Available at: [Link]
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(PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[5][9][10]riazin-7(6H)-ones and Derivatives. Molecules. Available at: [Link]
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Thermochimica Acta 2017, 651, 83-99. Thermodynamics Research Center. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
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DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES. New Mexico Tech. Available at: [Link]
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Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Inorganics. Available at: [Link]
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Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics. CaltechAUTHORS. Available at: [Link]
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Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. Available at: [Link]
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The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure. Neliti. Available at: [Link]
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Application Notes & Protocols: The Strategic Deployment of 3-Nitro-1H-Pyrazol-4-amine in Modern Medicinal Chemistry
Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and pharmacology.
Abstract: This document provides a comprehensive guide to the strategic utilization of 3-nitro-1H-pyrazol-4-amine as a pivotal building block in medicinal chemistry. Moving beyond a simple recitation of facts, we delve into the causality behind its synthetic utility and its role as a privileged scaffold, particularly in the domain of kinase inhibition. We present detailed, field-tested protocols for its synthesis and subsequent derivatization, emphasizing reproducibility and rationale. This guide is designed to empower researchers to harness the full potential of this versatile molecule in their drug discovery programs.
Introduction: Why 3-Nitro-1H-Pyrazol-4-amine?
The pyrazole nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its prevalence is due to its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability.[2] Within this class, 3-nitro-1H-pyrazol-4-amine emerges as a particularly strategic starting material.
The molecule's value lies in its orthogonal functionalities:
-
The 4-Amino Group: A primary amine that serves as a key nucleophile or a handle for amide bond formation, urea synthesis, or reductive amination, enabling the exploration of a vast chemical space.
-
The 3-Nitro Group: An electron-withdrawing group that modulates the pKa of the pyrazole ring. More importantly, it is a versatile synthetic precursor that can be readily reduced to a primary amine, opening a second vector for chemical diversification.
-
The Pyrazole Core: A stable aromatic scaffold that correctly orients substituents in three-dimensional space to interact with biological targets. The adjacent nitrogen atoms provide a crucial bidentate chelation motif for interacting with the hinge region of many protein kinases.
This combination of features makes 3-nitro-1H-pyrazol-4-amine an ideal starting point for constructing libraries of compounds aimed at various therapeutic targets, most notably protein kinases, which are implicated in pathologies like cancer and inflammatory diseases.[2][3]
Core Synthetic Strategies & Protocols
Success in medicinal chemistry is built upon robust and reproducible synthetic routes. The following protocols are presented not just as steps, but as validated workflows with explanations for key procedural choices.
Protocol 2.1: Synthesis of 3-nitro-1H-pyrazol-4-amine
Principle: The foundational synthesis involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl equivalent, a classic and reliable method for forming the pyrazole core.[4] This protocol adapts this strategy for the specific target molecule.
Materials & Reagents:
-
Malononitrile
-
Nitric Acid (fuming)
-
Acetic Anhydride
-
Hydrazine hydrate
-
Ethanol
-
Sodium Bicarbonate (sat. aq. solution)
-
Ethyl Acetate
-
Hexanes
Step-by-Step Methodology:
-
Nitration of Malononitrile (Formation of Nitromalononitrile):
-
To a stirred solution of malononitrile (1.0 eq) in acetic anhydride (5 vol) at 0 °C, add fuming nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: Acetic anhydride acts as a water scavenger, preventing the hydrolysis of malononitrile and promoting the formation of the nitrating species. The low temperature is critical to control the exothermic reaction and prevent side product formation.
-
Stir the reaction at 0-5 °C for 2 hours. Monitor by TLC (3:1 Hexanes:EtOAc) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude nitromalononitrile. Use this intermediate directly in the next step.
-
-
Cyclization with Hydrazine:
-
Dissolve the crude nitromalononitrile in ethanol (10 vol).
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exotherm is typically observed.
-
Scientist's Note: The reaction is often spontaneous and high-yielding. The use of a slight excess of hydrazine ensures complete conversion of the dinitrile intermediate.
-
After the addition is complete, stir the mixture at room temperature for 1 hour. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and then with a small amount of diethyl ether.
-
Dry the solid under vacuum to afford 3-nitro-1H-pyrazol-4-amine as a yellow solid.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2.2: Derivatization via Suzuki-Miyaura Cross-Coupling
Principle: To explore structure-activity relationships (SAR), the pyrazole core must be functionalized. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds.[5][6] This protocol details the coupling of an aryl boronic acid to the 4-position after converting the amine to a halide (a necessary prerequisite).
Workflow Overview:
Sources
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- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
High-Yield Synthesis of 3-nitro-1H-Pyrazol-4-amine: An Application Note and Detailed Protocol
Introduction
3-nitro-1H-Pyrazol-4-amine is a valuable heterocyclic compound, serving as a critical building block in the synthesis of various pharmaceuticals and energetic materials. The presence of both a nitro and an amino group on the pyrazole scaffold imparts unique chemical properties, making it a versatile intermediate for further functionalization. This application note provides a detailed, high-yield experimental protocol for the synthesis of 3-nitro-1H-Pyrazol-4-amine, designed for researchers and professionals in drug development and materials science. The described methodology is based on a robust and regioselective approach, ensuring high purity and yield of the target compound.
Chemical Principles and Strategy
The synthesis of 3-nitro-1H-Pyrazol-4-amine is strategically approached in a two-stage process. The first stage involves the synthesis of the key intermediate, 3,4-dinitropyrazole (DNP), from pyrazole. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) of the nitro group at the 3-position of the DNP with an amino group.
The synthesis of 3,4-dinitropyrazole from pyrazole proceeds through three key steps:
-
N-nitration: Pyrazole is first nitrated on the nitrogen atom to form N-nitropyrazole. This is typically achieved using a mixture of nitric acid and acetic anhydride.[1]
-
Thermal Rearrangement: The N-nitropyrazole intermediate is then subjected to thermal rearrangement to yield 3-nitropyrazole.[2][3]
-
C-nitration: Finally, 3-nitropyrazole is further nitrated to afford 3,4-dinitropyrazole. Optimized conditions for this step are crucial for achieving a high yield.[1]
The second stage of the synthesis leverages the differential reactivity of the two nitro groups in 3,4-dinitropyrazole. The nitro group at the 3-position is more susceptible to nucleophilic attack than the one at the 4-position. This regioselectivity is attributed to the electronic effects of the pyrazole ring and the other nitro group. By reacting 3,4-dinitropyrazole with a suitable nitrogen nucleophile, such as ammonia, a selective substitution of the 3-nitro group is achieved to produce the desired 3-nitro-1H-pyrazol-4-amine.[4]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: Overall experimental workflow for the synthesis of 3-nitro-1H-Pyrazol-4-amine.
Detailed Experimental Protocols
Safety Precautions: This synthesis involves the use of strong acids, nitrating agents, and potentially energetic compounds. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood.
Stage 1: Synthesis of 3,4-Dinitropyrazole (DNP)
This stage is performed in three steps as outlined by an improved and safer synthesis method.[1][3]
Step 1.1: Synthesis of N-Nitropyrazole
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a mixture of 60 mL of acetic anhydride and 40 mL of acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 20 mL of fuming nitric acid (98%) to the cooled mixture while maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve 20 g of pyrazole in 40 mL of acetic acid.
-
Add the pyrazole solution dropwise to the nitrating mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 5-10 °C for an additional 2 hours.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
The white precipitate of N-nitropyrazole is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
Step 1.2: Synthesis of 3-Nitropyrazole via Thermal Rearrangement
-
Place the dried N-nitropyrazole in a round-bottom flask equipped with a reflux condenser.
-
Heat the flask in an oil bath at 140-150 °C. The N-nitropyrazole will melt and undergo rearrangement.
-
Maintain the temperature for 2-3 hours until the rearrangement is complete (can be monitored by TLC).
-
Cool the flask to room temperature. The product, 3-nitropyrazole, will solidify upon cooling.
-
The crude 3-nitropyrazole can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol/water. A high yield of over 90% can be expected for this rearrangement step.[2]
Step 1.3: Synthesis of 3,4-Dinitropyrazole (DNP)
-
In a three-necked flask, add the crude 3-nitropyrazole.
-
For every 1 mole of 3-nitropyrazole, add 2 moles of fuming nitric acid (98%).
-
Heat the reaction mixture to 55-60 °C with stirring.[1]
-
Maintain this temperature for 1 hour.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
The precipitated 3,4-dinitropyrazole is collected by filtration, washed with cold water, and dried. A total yield of up to 55% for the three steps with a purity of 99% can be achieved.[1]
Stage 2: Synthesis of 3-nitro-1H-Pyrazol-4-amine
This stage involves the regioselective amination of 3,4-dinitropyrazole.
Figure 2: Detailed workflow for the selective amination of 3,4-Dinitropyrazole.
Protocol 2.1: Selective Amination of 3,4-Dinitropyrazole
-
In a pressure-resistant flask, dissolve 10 g of 3,4-dinitropyrazole in a suitable organic solvent (e.g., 100 mL of ethanol or THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 50 mL of concentrated aqueous ammonia (28-30%) to the solution with vigorous stirring.
-
Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC. The regioselective substitution of the 3-nitro group is expected.[4]
-
After the reaction is complete, carefully vent the flask in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Neutralize the remaining aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
The precipitated crude product is collected by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 3-nitro-1H-pyrazol-4-amine.
Data Summary
| Parameter | Stage 1: DNP Synthesis | Stage 2: Amination |
| Starting Material | Pyrazole | 3,4-Dinitropyrazole |
| Key Reagents | Fuming HNO₃, Ac₂O, Acetic Acid | Aqueous Ammonia |
| Reaction Temperature | 0-10 °C (Nitration), 140-150 °C (Rearrangement), 55-60 °C (C-Nitration) | 0 °C to Room Temperature |
| Reaction Time | ~5-6 hours (total) | 12-24 hours |
| Expected Yield | Up to 55% (overall from pyrazole)[1] | High (specific yield dependent on optimization) |
| Purity | >99% (after purification)[1] | >98% (after recrystallization) |
Troubleshooting and Expert Insights
-
Temperature Control in Nitration: The nitration steps are highly exothermic. Strict temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts. The use of an ice-salt bath and slow, dropwise addition of reagents is critical.
-
Purity of DNP: The purity of the 3,4-dinitropyrazole intermediate is crucial for the success of the subsequent amination step. Impurities may lead to side reactions and a lower yield of the final product. It is recommended to purify the DNP by recrystallization if it appears impure.
-
Monitoring the Amination Reaction: Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the selective amination. This allows for the determination of the optimal reaction time and prevents the formation of potential di-amino byproducts from prolonged reaction times or elevated temperatures.
-
Safety with Ammonia: Concentrated ammonia has a pungent and irritating odor. Always handle it in a well-ventilated fume hood. When using a sealed reaction vessel, be aware of the potential for pressure buildup and vent the vessel appropriately after the reaction.
Conclusion
The protocol detailed in this application note provides a reliable and high-yield method for the synthesis of 3-nitro-1H-pyrazol-4-amine. By following a well-defined, two-stage process involving the synthesis of 3,4-dinitropyrazole and its subsequent regioselective amination, researchers can obtain the target compound with high purity. The insights into the chemical principles and troubleshooting tips will aid in the successful execution of this synthesis, enabling further research and development in the fields of medicinal chemistry and materials science.
References
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465604/]
- Improved Synthesis of 3,4-Dinitropyrazole. Energetic Materials. [URL: http://www.
- Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. ResearchGate. [URL: https://www.researchgate.net/publication/257850067_Nitropyrazoles_19_Selective_nucleophilic_substitution_of_a_nitro_group_in_34-dinitropyrazoles]
- Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [URL: https://www.researchgate.
- Synthesis, Formulation, and Testing of 3.4-DNP 2018 Insensitive Munitions & Energetic Material Technology Symposium. IMEMG. [URL: https://www.imemg.org/wp-content/uploads/2018/05/1-S-Musharraf-BAE-Final-IMEM-2018-DNP-Paper-V3-distro-A.pdf]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-nitro-1H-pyrazol-4-amine
Welcome to the technical support guide for the synthesis of 3-nitro-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges and byproducts encountered during its synthesis, providing in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The most common laboratory-scale synthesis of 3-nitro-1H-pyrazol-4-amine involves the regioselective nitration of 4-amino-1H-pyrazole. The amino group at the C4 position is a powerful activating group that directs the electrophilic nitrating agent. However, the pyrazole ring itself has a complex reactivity profile, with multiple potential sites for electrophilic attack, leading to the formation of several byproducts. Understanding the interplay between reaction conditions and the inherent reactivity of the substrate is critical for a successful synthesis.
Below is a diagram illustrating the primary synthetic route and the formation pathways of the most common byproducts.
Validation & Comparative
A Comparative Guide to 3-nitro-1H-Pyrazol-4-amine and Its Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of 3-nitro-1H-pyrazol-4-amine and its key positional isomers: 4-nitro-1H-pyrazol-3-amine and 5-nitro-1H-pyrazol-3-amine. As valuable scaffolds in medicinal chemistry and materials science, a thorough understanding of their distinct properties is crucial for targeted applications. This document synthesizes available data and provides experimentally grounded protocols to aid researchers in their synthesis, characterization, and evaluation.
Introduction: The Significance of Aminonitropyrazoles
Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of both an amino (-NH₂) and a nitro (-NO₂) group onto the pyrazole ring creates a unique "push-pull" electronic system, which can significantly influence the molecule's physicochemical properties and biological interactions.[4] The specific positioning of these functional groups, as we will explore with 3-nitro-1H-pyrazol-4-amine and its isomers, can lead to profound differences in their reactivity, spectral characteristics, and potential as drug candidates or energetic materials.[5][6]
Structural Isomers at a Glance
The three isomers under comparison are all derivatives of 1H-pyrazole, differing only in the substitution pattern of the amino and nitro groups on the pyrazole ring.
-
3-nitro-1H-Pyrazol-4-amine: The nitro group is at position 3, and the amino group is at position 4.
-
4-nitro-1H-Pyrazol-3-amine: The nitro group is at position 4, and the amino group is at position 3.
-
5-nitro-1H-Pyrazol-3-amine: The nitro group is at position 5, and the amino group is at position 3.
The varied electronic environments of the functional groups and the pyrazole ring itself in these isomers are expected to result in distinct chemical behaviors and biological activities.
Comparative Physicochemical Properties
While direct, side-by-side experimental data for all three isomers is not extensively available in the literature, we can predict their properties based on known chemical principles and data from related compounds.
| Property | 3-nitro-1H-Pyrazol-4-amine (Predicted) | 4-nitro-1H-Pyrazol-3-amine (Predicted) | 5-nitro-1H-Pyrazol-3-amine (Predicted) | Justification |
| Molecular Weight | 128.09 g/mol | 128.09 g/mol | 128.09 g/mol | Isomeric compounds have the same molecular formula (C₃H₄N₄O₂). |
| Melting Point (°C) | High | High | High | The presence of both amino and nitro groups allows for strong intermolecular hydrogen bonding, leading to high melting points. Minor variations are expected based on crystal packing differences. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | The polar functional groups contribute to solubility in polar solvents. |
| pKa (of NH proton) | ~8-9 | ~7-8 | ~8-9 | The electron-withdrawing nitro group will increase the acidity of the pyrazole NH. The effect is expected to be most pronounced in the 4-nitro isomer due to direct conjugation. |
Synthetic Pathways and Experimental Protocols
The synthesis of these isomers can be approached through several strategic routes, primarily involving either the nitration of an aminopyrazole precursor or the reduction of a dinitropyrazole. The choice of starting material and reaction conditions is critical to achieving the desired regioselectivity.
dot
Caption: General synthetic strategies for aminonitropyrazoles.
Protocol 1: Synthesis of 4-nitro-1H-Pyrazol-3-amine
This protocol is adapted from general methods for the nitration of pyrazoles and subsequent reduction.[6]
Step 1: Synthesis of 3,4-dinitropyrazole
-
Reaction Setup: To a stirred solution of 3-nitropyrazole (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq.).
-
Reaction Conditions: Allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated 3,4-dinitropyrazole is collected by filtration, washed with cold water, and dried.
Step 2: Selective Reduction to 4-nitro-1H-Pyrazol-3-amine
-
Reaction Setup: Suspend 3,4-dinitropyrazole (1 eq.) in ethanol.
-
Reagent Addition: Add a solution of sodium sulfide (Na₂S·9H₂O, 1.1 eq.) in water dropwise at room temperature. The choice of a mild reducing agent is crucial for selective reduction of one nitro group.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Remove the solvent under reduced pressure. The residue is then purified by column chromatography to yield 4-nitro-1H-pyrazol-3-amine.
dot
Caption: Synthetic workflow for 4-nitro-1H-pyrazol-3-amine.
Protocol 2: Proposed Synthesis of 3-nitro-1H-Pyrazol-4-amine
This proposed synthesis involves the nitration of 4-aminopyrazole, where the amino group directs the incoming nitro group.
-
Protection of the Amino Group (Optional but Recommended): To prevent oxidation of the amino group, it can be protected as an acetamide. React 4-aminopyrazole with acetic anhydride.
-
Nitration: Dissolve the protected aminopyrazole in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (HNO₃/H₂SO₄) dropwise. The electron-donating nature of the protected amino group should direct nitration to the adjacent positions.
-
Deprotection: After work-up (pouring onto ice and filtering), the protecting group can be removed by acid or base hydrolysis to yield 3-nitro-1H-pyrazol-4-amine.
Comparative Spectroscopic Analysis
The distinct electronic environments of the isomers will be reflected in their NMR and IR spectra.
Predicted NMR Spectral Data
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆ | Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆ | Rationale |
| 3-nitro-1H-Pyrazol-4-amine | C5-H: ~8.0-8.5NH₂: ~6.0-6.5NH: ~12.0-13.0 | C3: ~150-155C4: ~120-125C5: ~130-135 | The C5-H is adjacent to both a carbon bearing an amino group and a ring nitrogen. The C3 is deshielded by the attached nitro group. |
| 4-nitro-1H-Pyrazol-3-amine | C5-H: ~8.5-9.0NH₂: ~6.5-7.0NH: ~12.5-13.5 | C3: ~145-150C4: ~135-140C5: ~125-130 | The C5-H is adjacent to the electron-withdrawing nitro group, leading to a downfield shift. The C4 is significantly deshielded by the nitro group.[7] |
| 5-nitro-1H-Pyrazol-3-amine | C4-H: ~7.0-7.5NH₂: ~6.5-7.0NH: ~13.0-14.0 | C3: ~150-155C4: ~105-110C5: ~140-145 | The C4-H is between two carbon atoms, one bearing an amino group and the other a nitro group, leading to a more complex shielding effect. |
Note: These are predicted values based on data from similar structures and may vary depending on experimental conditions.[7][8]
Predicted IR Spectral Data
All three isomers are expected to show characteristic IR absorption bands for the N-H and NO₂ functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amino) | 3300-3500 (two bands) | Asymmetric and symmetric stretching |
| N-H (Pyrazole ring) | 3100-3200 (broad) | Stretching |
| C=C, C=N (Ring) | 1500-1650 | Stretching |
| NO₂ | 1500-1560 and 1300-1360 | Asymmetric and symmetric stretching |
| N-H (Amino) | 1600-1650 | Bending (scissoring) |
Subtle shifts in the positions of these bands can be expected due to the different electronic environments in each isomer.[9][10]
Potential Biological Activities: A Comparative Outlook
While specific comparative studies on the biological activities of these three isomers are limited, we can infer potential applications based on the broader class of aminonitropyrazole compounds.
-
Antimicrobial Activity: Nitroaromatic compounds, including nitropyrazoles, are known to exhibit antimicrobial properties.[11] The mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitrogen species that can damage DNA and other vital macromolecules. The redox potential of the nitro group, which will vary between the isomers, can influence the efficacy of this process. It is plausible that all three isomers will exhibit some level of antimicrobial activity, with potential variations in their spectrum and potency.[2]
-
Anticancer Activity: Numerous pyrazole derivatives have been investigated as anticancer agents.[3][12] The 5-aminopyrazole scaffold, in particular, has been identified in compounds with promising cytotoxic effects against various cancer cell lines.[13] The mechanism of action can be diverse, including the induction of apoptosis and cell cycle arrest. The electronic and steric properties of the nitro group in our target isomers could modulate their interaction with biological targets, making them interesting candidates for anticancer drug discovery.
Conclusion
The positional isomerism of the amino and nitro groups on the pyrazole ring in 3-nitro-1H-pyrazol-4-amine, 4-nitro-1H-pyrazol-3-amine, and 5-nitro-1H-pyrazol-3-amine is predicted to have a significant impact on their physicochemical properties, spectral characteristics, and biological activities. This guide provides a framework for the synthesis, characterization, and comparative evaluation of these compounds. The detailed protocols and predicted data serve as a valuable resource for researchers aiming to explore the potential of these versatile scaffolds in drug discovery and materials science. Further experimental validation of the predicted properties is encouraged to fully elucidate the structure-activity relationships within this important class of molecules.
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Zhang, M. X., Pagoria, P. F., Imler, G. H., & Parrish, D. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole. OSTI.GOV. Available at: [Link]
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Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3041–3044. Available at: [Link]
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Larina, L. I., & Lopyrev, V. A. (2008). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. Available at: [Link]
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Zapol'skii, V. A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][7][8]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
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Ek, S., & Latypov, N. V. (2010). Four Syntheses of 4-Amino-3,5-dinitropyrazole. ResearchGate. Available at: [Link]
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Shkineva, T. K., et al. (2011). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. ResearchGate. Available at: [Link]
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Shah, S., & Desai, V. (2014). Pyrazole and Its Biological Activity. Semantic Scholar. Available at: [Link]
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Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]
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Abdel-Ghani, N. T., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Available at: [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]
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van der Westhuyzen, C. W., et al. (2019). Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. PubMed. Available at: [Link]
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Baig, M. F., et al. (2022). An Overview of Synthetic Routes of Pharmaceutically Important Pyranopyrazoles. PubMed. Available at: [Link]
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Schenone, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed. Available at: [Link]
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Al-Ostath, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Dömling, A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. Available at: [Link]
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van der Westhuyzen, C. W., et al. (2019). Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. MDPI. Available at: [Link]
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Zapol'skii, V. A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][7][8]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
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A Comparative Guide to the Energetic Performance of 3-Nitro-1H-Pyrazol-4-Amine Derivatives
The relentless pursuit of advanced energetic materials that offer a superior balance of high performance and operational safety is a central theme in modern chemistry and materials science. Among the various classes of heterocyclic compounds explored, nitrated pyrazoles have emerged as a particularly promising frontier.[1][2] Their inherent high heats of formation, potential for high density, and remarkable thermal stability make them attractive building blocks for next-generation explosives, propellants, and pyrotechnics.[1]
This guide provides an in-depth comparative analysis of the energetic performance of derivatives based on the 3-nitro-1H-pyrazol-4-amine scaffold. The strategic placement of an amino group and a nitro group on the pyrazole ring offers a unique molecular foundation. The amino group serves as a crucial handle for further functionalization and, critically, contributes to reduced sensitivity through the formation of intra- and intermolecular hydrogen bonds.[3][4] Concurrently, the nitro group is the primary energetic driver. By systematically modifying this core structure—introducing additional nitro groups, forming fused rings, or creating energetic salts—researchers can fine-tune the material's properties.
The primary objective in this field is to design and synthesize novel compounds that strike an optimal balance between high density, superior detonation performance, and low sensitivity to external stimuli like impact and friction.[5] This guide will dissect the structure-property relationships within this family of compounds, present key experimental data for objective comparison, and detail the methodologies for their synthesis and characterization, providing a comprehensive resource for researchers in the field.
Comparative Energetic Performance
The efficacy of an energetic material is defined by a suite of key performance indicators. To contextualize the advancements offered by 3-nitro-1H-pyrazol-4-amine derivatives, their properties are compared against established benchmarks: 2,4,6-trinitrotoluene (TNT) and 1,3,5-trinitro-1,3,5-triazine (RDX). The following table summarizes critical experimental and calculated data for selected derivatives, showcasing the remarkable performance enhancements achievable through targeted molecular design.
| Compound | Abbreviation | Density (ρ) (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) | Decomposition Temp. (Td) (°C) |
| Benchmarks | |||||||
| 2,4,6-trinitrotoluene | TNT | 1.65 | 6,881 | 19.5 | 15 | >360 | 240 |
| 1,3,5-trinitro-1,3,5-triazine | RDX | 1.82 | 8,836 | 34.2 | 7.5 | 120 | 204 |
| 3-Nitro-1H-Pyrazol-4-Amine Derivatives | |||||||
| 4-Amino-3,5-dinitropyrazole | LLM-116 | 1.85 | 8,550 | 31.8 | 12 | 240 | 268 |
| 3,4,5-trinitro-1H-pyrazol-1-amine | ATNP | 1.84 | 9,271 | 38.5 | 30 | 120 | 233 |
| 3,5-Dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine | TFDNPA | 1.73 | 7,330 | 23.3 | 35 | >360 | 261 |
| 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][5][6]triazin-4-one | NPTO | 1.75 | 7,556 | 22.3 | >40 | >360 | 179 |
| 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole | Compound 1 | 2.04 | 8,745 | 34.8 | - | - | - |
Note: Data is compiled from various sources.[3][4][5][7][8][9] Sensitivity and decomposition data can vary based on crystal quality and testing conditions.
Causality of Performance: A Structure-Property Analysis
The data reveals clear trends linking molecular structure to energetic performance.
-
Influence of Nitro Groups: Increasing the number of nitro groups, as seen in the progression from a dinitro (LLM-116) to a trinitro derivative (ATNP), significantly boosts detonation velocity and pressure.[8] This is a direct consequence of the enhanced oxygen balance and higher density, which allows for more efficient energy release upon detonation. The exceptional density of 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole (2.04 g/cm³) underscores the potent effect of incorporating multiple nitro functionalities.[9]
-
The Role of the Amino Group: The amino group is pivotal for enhancing stability. Its ability to form strong hydrogen bonds within the crystal lattice helps to dissipate energy from accidental stimuli, thereby reducing sensitivity.[3][10] This is evident in compounds like ATNP and TFDNPA, which exhibit significantly lower impact sensitivity compared to RDX while maintaining high detonation performance.[7][8]
-
Fused Ring Systems: The creation of fused heterocyclic systems, such as in NPTO, can lead to compounds with excellent thermal stability and insensitivity.[3] The rigid, planar structure enhances π-π stacking interactions, contributing to a more stable crystal lattice. While NPTO's detonation performance is moderate, its remarkable insensitivity makes it a candidate for applications where safety is paramount.[3]
-
Functionalization for Specific Properties: The TFDNPA derivative demonstrates how functionalization can be used to tailor physical properties.[7] The introduction of a trifluoropropyl group results in a melt-castable material with a convenient melting point (100 °C) and good thermal stability, making it a potential replacement for TNT in certain formulations.[7]
Experimental Methodologies
Achieving reliable and reproducible data is contingent on rigorous experimental protocols. Both the synthesis of novel derivatives and their subsequent characterization follow standardized, self-validating procedures.
Synthesis Protocol: Preparation of an Energetic Ammonium Salt
The synthesis of highly nitrated pyrazoles often involves multi-step processes that require careful control of reaction conditions. The following protocol is a representative example for the synthesis of an energetic ammonium salt derived from a highly nitrated pyrazole, illustrating a common synthetic strategy in this field.[5]
Step 1: Nucleophilic Substitution & Cycloaddition:
-
A precursor molecule is subjected to nucleophilic substitution followed by a [4+1] cycloaddition reaction to form the core pyrazole ring with desired functionalities. This innovative approach allows for the efficient construction of the heterocyclic skeleton.[5]
Step 2: Hydrolysis:
-
The product from Step 1 is hydrolyzed under controlled conditions to yield an intermediate compound. This step is crucial for preparing the molecule for subsequent functionalization.
Step 3: Ammonolysis:
-
Stir the intermediate compound (e.g., compound 19 from the reference) in a methanolic ammonia solution (7.0 mol/L) at room temperature.
-
Maintain stirring for 12 hours to ensure complete reaction.
-
Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.
-
Filter the resulting mixture to isolate the precipitated energetic ammonium salt. This process typically results in a high yield (e.g., 92%).[5]
Step 4: Nitration (for the final neutral compound):
-
Subject the ammonium salt to a nitration reaction using a mixed acid solution (e.g., H₂SO₄ and HNO₃ in a 2:1 ratio).
-
Carefully control the temperature during the addition and reaction to prevent runaway reactions.
-
The final, highly nitrated pyrazole derivative is then isolated, often with a high yield (e.g., 78%).[5]
Characterization Workflow
The energetic properties of newly synthesized compounds are determined through a standardized workflow to ensure data accuracy and comparability.
-
Structural Confirmation: The molecular structure is unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁴N), Infrared (IR) spectroscopy, and elemental analysis. For crystalline materials, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and crystal packing, which is crucial for density calculations and understanding intermolecular interactions.[6]
-
Density Measurement: The crystal density (ρ) is a critical parameter as it directly influences detonation performance. It is typically determined from single-crystal X-ray diffraction data or measured experimentally using a gas pycnometer.
-
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the material's thermal stability, including its melting point (Tm) and decomposition temperature (Td).[11] These tests involve heating a small sample at a controlled rate to observe thermal transitions and mass loss.
-
Sensitivity Testing: The safety of an energetic material is assessed by its sensitivity to mechanical stimuli.
-
Impact Sensitivity (IS): Determined using a BAM (Bundesanstalt für Materialforschung) fallhammer, which measures the energy required to cause a reaction in 50% of trials.[6]
-
Friction Sensitivity (FS): Measured with a BAM friction apparatus, which determines the load under which a reaction occurs when the material is subjected to friction.[10][12]
-
-
Detonation Performance Calculation: While experimental detonation tests are the ultimate measure, performance parameters are often calculated for initial screening. Using software like EXPLO5, the detonation velocity (D) and detonation pressure (P) can be predicted based on the material's experimentally determined density and its calculated heat of formation (ΔHf).[4][6][8]
Molecular Structures of Key Derivatives
The subtle yet critical differences in the molecular architecture of these compounds dictate their macroscopic energetic properties.
Conclusion and Future Outlook
The derivatives of 3-nitro-1H-pyrazol-4-amine represent a significant advancement in the field of energetic materials. Through judicious chemical modification, it is possible to develop compounds that not only match but in some cases exceed the performance of traditional explosives like RDX, while offering a substantially improved safety profile. The synthesis of molecules like ATNP, with its impressive detonation pressure and moderate sensitivity, and the development of melt-castable options like TFDNPA, highlight the versatility of the pyrazole scaffold.
The self-validating nature of the synthesis and characterization protocols ensures the reliability of the reported data, fostering confidence in these materials for further development. Future research will likely focus on the synthesis of even more densely substituted pyrazoles and the exploration of novel fused-ring systems to further push the boundaries of energy density while maintaining or even enhancing thermal stability and insensitivity. The continued application of computational chemistry to predict the properties of theoretical structures will be invaluable in guiding these synthetic efforts, accelerating the discovery of the next generation of high-performance, low-sensitivity energetic materials.
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A Technical Guide to the Structure-Activity Relationship of 3-Nitro-1H-Pyrazol-4-amine Analogs
For researchers, medicinal chemists, and drug development professionals, the 3-nitro-1H-pyrazol-4-amine scaffold represents a promising starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their potential as kinase inhibitors. We will delve into the synthesis, biological evaluation, and the critical interplay between chemical structure and biological activity, supported by experimental data and detailed protocols.
The 3-Nitro-1H-Pyrazol-4-amine Scaffold: A Privileged Core
The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The specific substitution pattern of a nitro group at the 3-position and an amine at the 4-position of the 1H-pyrazole ring creates a unique electronic and steric environment, making it an attractive scaffold for targeting various biological macromolecules. The electron-withdrawing nature of the nitro group can influence the acidity of the pyrazole N-H and the nucleophilicity of the exocyclic amine, while both groups can participate in hydrogen bonding and other interactions within a biological target's binding site.
Synthesis of 3-Nitro-1H-Pyrazol-4-amine Analogs
The synthesis of 3-nitro-1H-pyrazol-4-amine analogs typically commences with a suitably substituted pyrazole precursor. A common and efficient strategy involves the nitration of a pyrazole ring, followed by the introduction or modification of the amino group at the 4-position.
A key starting material for the synthesis of this scaffold is 4-nitro-1H-pyrazole-3-carboxylic acid. This can be coupled with a variety of amines, and subsequent reduction of the nitro group furnishes the 4-amino-1H-pyrazole-3-carboxamide core.[3] This synthetic route offers a versatile platform for introducing diversity at the 4-amino position.
Experimental Protocol: Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Intermediates[3]
-
Amide Coupling: 4-nitro-1H-pyrazole-3-carboxylic acid is dissolved in an appropriate solvent such as tetrahydrofuran (THF). A coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-hydroxybenzotriazole (HOBT) are added, followed by the desired amine. The reaction is typically stirred at room temperature for 24 hours.
-
Nitro Group Reduction: The resulting 4-nitro-1H-pyrazole-3-carboxamide derivative is then subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This selectively reduces the nitro group to the corresponding amine.
Caption: Key modification sites at the 4-amino group influencing the biological activity of 3-nitro-1H-pyrazol-4-amine analogs.
N1-Position Substitution: Exploring Chemical Space
While the aforementioned study focused on N-unsubstituted pyrazoles, the N1 position offers a crucial handle for modulating the physicochemical properties and biological activity of pyrazole-containing compounds. [4]Substitution at this position can influence:
-
Solubility and Lipophilicity: Introducing polar or non-polar groups at N1 can alter the compound's solubility and its ability to cross cell membranes.
-
Target Engagement: The N1-substituent can engage in additional interactions with the target protein, potentially enhancing binding affinity and selectivity.
-
Metabolic Stability: Modification at the N1 position can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.
Systematic exploration of a diverse range of substituents at the N1 position, from small alkyl groups to larger aryl or heteroaryl moieties, is a logical next step in optimizing the 3-nitro-1H-pyrazol-4-amine scaffold.
Bioisosteric Replacement of the 3-Nitro Group
While the nitro group can be crucial for activity, it is sometimes associated with metabolic liabilities and potential toxicity. [5]Therefore, exploring bioisosteric replacements for the 3-nitro group is a key strategy in lead optimization. Bioisosteres are functional groups with similar steric and electronic properties that can elicit a similar biological response. [6][7] Potential bioisosteres for the nitro group include:
-
Cyano (-CN): Similar in size and electron-withdrawing character.
-
Trifluoromethyl (-CF₃): A strong electron-withdrawing group that can also enhance metabolic stability. [8]* Sulfonamide (-SO₂NHR): Can act as a hydrogen bond donor and acceptor.
-
Oxadiazole or Triazole rings: Heterocyclic rings that can mimic the electronic properties and hydrogen bonding capabilities of the nitro group. [7] The replacement of the 3-nitro group with a suitable bioisostere could lead to analogs with improved drug-like properties while retaining or even enhancing the desired biological activity.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 3-nitro-1H-pyrazol-4-amine analogs, robust and reproducible biological assays are essential.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
[9] This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated in a suitable buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and to catalyze a luciferase/luciferin reaction that produces a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate-reading luminometer. The inhibitory activity of the test compound is determined by the reduction in the luminescent signal compared to a control without the inhibitor.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
[1] This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Conclusion and Future Directions
The 3-nitro-1H-pyrazol-4-amine scaffold holds significant promise for the development of novel therapeutics, particularly in the area of kinase inhibition. The available data clearly demonstrate that modifications at the 4-amino group can lead to highly potent and selective compounds. Future research efforts should focus on a more systematic exploration of the SAR at the N1-position of the pyrazole ring and the investigation of various bioisosteric replacements for the 3-nitro group. Such studies, coupled with detailed in vitro and in vivo biological evaluations, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
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Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(15), 2772. [Link]
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A Researcher's Guide to the Cross-Validation of 3-nitro-1H-Pyrazol-4-amine
This guide provides an in-depth technical analysis of 3-nitro-1H-pyrazol-4-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will objectively cross-validate its experimental data by comparing its physicochemical properties with those of relevant structural analogs. Furthermore, this document furnishes detailed, field-proven protocols for its synthesis and characterization, grounded in established chemical principles.
The core philosophy of this guide is to empower researchers by not only presenting protocols but also explaining the underlying causality of each experimental choice. This approach ensures that the methodologies are not just followed, but understood, allowing for adaptation and troubleshooting.
Comparative Analysis: Structural and Physicochemical Context
The properties of a molecule are defined by its functional groups and their arrangement. 3-nitro-1H-pyrazol-4-amine features a pyrazole core, an electron-withdrawing nitro group, and an electron-donating amino group. To appreciate its unique characteristics, it is essential to compare it with other nitropyrazoles. The presence of both a hydrogen-bond donor (-NH2) and acceptor (-NO2) suggests strong intermolecular interactions, which typically manifest as a higher melting point compared to analogs lacking these features.
Table 1: Comparative Physicochemical Properties of Nitropyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Distinctions & Rationale |
| 3-nitro-1H-Pyrazol-4-amine | C₃H₄N₄O₂ | 128.09 | Not readily available | Target compound. Possesses both amino and nitro groups, suggesting potential for extensive hydrogen bonding. |
| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 173 - 177[1] | Lacks the amino group. Serves as a baseline for the electronic effect of a single nitro group on the pyrazole ring.[1] |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 160 - 165[2][3] | An isomer of 3-NP, useful for comparing how functional group position affects properties.[2][3] |
| 4-Amino-3,5-dinitropyrazole | C₃H₃N₅O₄ | 173.09 | 176 (Decomposition) | Contains an additional nitro group, significantly altering its electronic nature and increasing its energetic potential.[4] |
Validated Experimental Frameworks
The integrity of any research hinges on reproducible and well-understood experimental methods. The following protocols for the synthesis and characterization of 3-nitro-1H-pyrazol-4-amine are designed as a self-validating system, where the results from each characterization step should logically confirm the success of the synthesis.
Synthesis Protocol: Nitration of 4-Aminopyrazole
The most direct and reliable route to synthesize 3-nitro-1H-pyrazol-4-amine is via the electrophilic nitration of 4-aminopyrazole. The pyrazole ring is activated towards electrophilic substitution, and the reaction conditions are critical for achieving high yield and purity.
Diagram 1: Synthetic Workflow for 3-nitro-1H-pyrazol-4-amine
Caption: A validated workflow for the synthesis of 3-nitro-1H-pyrazol-4-amine.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and thermometer, carefully dissolve 4-aminopyrazole in concentrated sulfuric acid. The process is exothermic and must be performed in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Expertise & Causality: Sulfuric acid serves as both the solvent and a protonating agent. By protonating the amino group to form -NH3+, it is deactivated, preventing oxidation by the nitrating agent and directing the incoming electrophile (the nitronium ion, NO₂⁺) to an adjacent carbon on the pyrazole ring.
-
-
Nitration: While vigorously stirring and maintaining the low temperature, slowly add the nitrating agent. A common choice is a pre-chilled mixture of concentrated nitric acid and sulfuric acid.[3][5]
-
Expertise & Causality: The slow, controlled addition is crucial to manage the highly exothermic nature of the nitration reaction, preventing runaway reactions and the formation of undesired byproducts. The mixture of nitric and sulfuric acids generates the highly electrophilic nitronium ion necessary for the reaction.
-
-
Reaction Progression: Allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction's completion using an appropriate method, such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, carefully pour the acidic mixture over a large volume of crushed ice. This quenches the reaction and dilutes the acid.
-
Expertise & Causality: This step is critical for safety and product isolation. The dilution dissipates heat and prepares the solution for neutralization.
-
-
Neutralization: Slowly add a base, such as concentrated aqueous ammonium hydroxide, to the cold solution until it reaches a neutral or slightly basic pH. The product will precipitate out of the solution as a solid.
-
Expertise & Causality: Neutralization deprotonates the -NH3+ group and the pyrazole ring, rendering the product molecule neutral and significantly less soluble in the aqueous medium, thus forcing its precipitation.
-
-
Purification: Collect the crude solid by vacuum filtration, washing it with cold water to remove residual salts. For final purification, recrystallize the solid from a suitable solvent system, such as an ethanol-water mixture.
-
Expertise & Causality: Recrystallization is a fundamental purification technique that separates the product from impurities based on differences in solubility at different temperatures, yielding a high-purity final product suitable for analysis.
-
Cross-Validation via Characterization
The identity and purity of the synthesized compound must be rigorously confirmed through multiple analytical techniques. The data from these methods should be congruent and collectively validate the final structure.
Diagram 2: Analytical Cross-Validation Workflow
Caption: A self-validating workflow for the characterization of synthesized compounds.
Table 2: Expected Analytical Data for 3-nitro-1H-pyrazol-4-amine
| Technique | Expected Result | Purpose & Interpretation |
| Melting Point | A sharp and defined melting range. | A narrow melting range is a primary indicator of high purity. Broad ranges suggest the presence of impurities. |
| FTIR Spectroscopy | Characteristic peaks for: N-H stretching (~3300-3500 cm⁻¹), N=O stretching (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C=N/C=C stretching (~1600-1650 cm⁻¹). | Confirms the presence of the key functional groups (amine, nitro, and pyrazole ring) in the molecule. |
| ¹H NMR | Signals corresponding to the C-H proton on the pyrazole ring and the N-H protons of the amino group. The chemical shifts will be influenced by the adjacent functional groups. | Provides information on the electronic environment and connectivity of protons, confirming the overall structure. |
| ¹³C NMR | Signals for the three distinct carbon atoms in the pyrazole ring. The carbon atom bonded to the nitro group is expected to be significantly downfield. | Elucidates the carbon backbone of the molecule. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the exact molecular weight of the compound (128.0389 g/mol for C₃H₄N₄O₂). | Unambiguously confirms the molecular weight and elemental formula of the synthesized product. |
Trustworthiness Through Validation: This multi-faceted analytical approach ensures the trustworthiness of the results. For instance, if Mass Spectrometry confirms the correct molecular weight, but the FTIR spectrum is missing a clear nitro group stretch, it signals a potential failure in the synthesis (e.g., incomplete nitration) that melting point alone might not reveal. This cross-validation is the cornerstone of robust scientific inquiry.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-nitro-1H-Pyrazol-4-amine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency, especially when dealing with compounds whose toxicological profiles are not fully characterized. This guide provides essential, immediate safety and logistical information for handling 3-nitro-1H-Pyrazol-4-amine. As a Senior Application Scientist, my objective is to provide a framework that is not just a list of rules, but a self-validating system of protocols grounded in chemical causality. The safety of laboratory personnel is paramount, and this document builds upon that foundational principle.
Given the absence of a specific Safety Data Sheet (SDS) for 3-nitro-1H-Pyrazol-4-amine, our approach is rooted in a conservative "worst-case" assessment based on the known hazards of structurally analogous compounds. This methodology ensures a high margin of safety, a cornerstone of prudent laboratory practice.[1]
Inferred Hazard Assessment: The "Why" Behind the Precautions
To establish a robust safety protocol, we must first understand the potential risks. The structure of 3-nitro-1H-Pyrazol-4-amine contains two key functional groups that warrant significant caution: a nitro group on a heterocyclic ring and an amine group. By examining the documented hazards of similar pyrazole derivatives, we can construct a reliable inferred hazard profile.
| Hazard Category | Finding from Analogous Compounds | Rationale & Implication for 3-nitro-1H-Pyrazol-4-amine | Supporting Sources |
| Acute Oral Toxicity | Harmful if swallowed (Acute toxicity, oral - Category 4). | The presence of the nitro-pyrazole core suggests a significant risk of toxicity if ingested. All handling must be conducted to prevent accidental ingestion. | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation (Category 1 or 2). | As a powder, the compound can easily become airborne and contact the eyes, causing severe damage. This mandates stringent eye protection. | [2][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2). May be harmful in contact with skin. | The aromatic amine and nitro functionalities can lead to skin irritation or sensitization upon contact. Dermal exposure must be meticulously avoided. | [4][5][6] |
| Respiratory Irritation | May cause respiratory irritation. | Fine powders can be readily inhaled, leading to irritation of the respiratory tract. Engineering controls are essential to minimize this risk. | [4][5][7] |
| Reactivity | Nitro-containing compounds can be energetic and may have explosive properties, especially with heat, shock, or friction. | While not explicitly documented for this molecule, the nitro group necessitates careful handling, storage away from heat and ignition sources, and use of non-sparking tools.[2] | [2] |
This synthesized data compels us to treat 3-nitro-1H-Pyrazol-4-amine as a potent compound. The primary routes of exposure to control are inhalation, dermal contact, and ocular contact.[8]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a critical control measure dictated by the hazard assessment. The following PPE is mandatory for all procedures involving 3-nitro-1H-Pyrazol-4-amine.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk. | Protects against airborne dust particles and potential splashes of solutions containing the compound, which are known to cause severe eye damage.[2][4] |
| Hand Protection | Chemical-impermeable gloves (Nitrile rubber is a suitable initial choice). Always check manufacturer data for chemical compatibility and breakthrough times. Double-gloving is recommended. | Prevents direct skin contact. Given that similar compounds are skin irritants, this is a critical barrier.[4][5][6] Contaminated gloves must be removed and disposed of properly. |
| Body Protection | A flame-resistant laboratory coat, fully fastened. A chemical-resistant apron should be worn over the lab coat during transfer of solids or solutions.[9] | Protects skin and personal clothing from contamination. The flame-resistant property adds a layer of safety due to the energetic nature of nitro compounds. |
| Respiratory Protection | A NIOSH-approved N95 respirator (or equivalent) should be used if handling the powder outside of a certified chemical fume hood or if aerosol generation is possible. All respirator use requires a formal respiratory protection program, including fit-testing.[10] | Minimizes the risk of inhaling the fine powder, which can cause respiratory tract irritation.[4] Engineering controls (fume hoods) are the primary defense, with respirators as a crucial secondary measure. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring operational safety.
Step 1: Preparation and Engineering Controls
-
Designate Area: All work with 3-nitro-1H-Pyrazol-4-amine must be conducted within a certified chemical fume hood to control airborne particles.[9][11]
-
Verify Airflow: Before starting, ensure the fume hood is functioning correctly (check airflow monitor).
-
Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvent dispensers) inside the fume hood to minimize movement in and out of the containment area.[9]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are directly accessible and unobstructed.[4]
Step 2: Weighing and Transfer of Solid Compound
-
Containment: Perform all weighing operations within the fume hood. A vented balance enclosure provides an even higher level of containment.[12]
-
Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scooping.[13]
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
Step 3: Post-Handling and Decontamination
-
Surface Cleaning: After completing the work, decontaminate all surfaces within the fume hood that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) on a disposable towel, followed by a detergent and water wash.
-
Equipment Cleaning: All glassware and equipment should be decontaminated before being removed from the fume hood. Rinse with a suitable solvent that will be collected as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out. Wash hands thoroughly with soap and water immediately after removing all PPE.[3][4]
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal is a major source of risk. A clear, compliant disposal plan is not optional.[14]
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with 3-nitro-1H-Pyrazol-4-amine (e.g., gloves, weigh paper, paper towels, contaminated silica gel) must be collected in a dedicated, clearly labeled hazardous waste container.[9] The container must be kept closed except when adding waste.[15]
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from decontamination, must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]
-
-
Waste Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area. This area must be well-ventilated and away from incompatible materials.[14]
-
-
Final Disposal:
-
The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal company, typically via high-temperature incineration.[14] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Workflow Visualization
The following diagram outlines the logical progression for the safe handling and disposal of 3-nitro-1H-Pyrazol-4-amine.
Conclusion
The responsible handling of 3-nitro-1H-Pyrazol-4-amine requires a proactive and informed approach to safety. By understanding the inferred hazards and rigorously adhering to the PPE, operational, and disposal protocols outlined in this guide, researchers can effectively mitigate risks. A culture of safety is built on the principle of treating any substance of unknown toxicity with the highest degree of caution.[1] This guide serves as a foundational tool to empower you, the researcher, to conduct your work not only effectively but also safely.
References
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SAFETY DATA SHEET: 3-Nitro-1H-pyrazole. AFG Bioscience LLC. (n.d.). Available at: [Link] (Note: A specific SDS link was not available; information is based on general product safety information).
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Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused. The Journal of Organic Chemistry. American Chemical Society. (2024). Available at: [Link]
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Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Processing World. (n.d.). Available at: [Link]
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The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. (n.d.). Available at: [Link]
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How to Make Personal Protective Equipment Spontaneously and Continuously Antimicrobial (Incorporating Oxidase-like Catalysts). ACS Nano. PubMed. (2022). Available at: [Link]
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Personal protective equipment for preparing toxic drugs. GERPAC. (2013). Available at: [Link]
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Containment of High-Potency Products in a GMP Environment. BioProcess International. (2010). Available at: [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. MDPI. (n.d.). Available at: [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. (n.d.). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
